molecular formula C11H10Cl2O2 B8554743 Ethyl 2-(3,4-dichlorophenyl)acrylate

Ethyl 2-(3,4-dichlorophenyl)acrylate

Cat. No. B8554743
M. Wt: 245.10 g/mol
InChI Key: HJDCIJHAMOIIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08470816B2

Procedure details

To a solution of sodium hydride (60% in oil, 6.56 g) in m-xylene (100 mL) was slowly added ethanol (15.7 mL) at 0° C. and then diethyl oxalate (32.0 g) was added. Furthermore, a solution of ethyl 3,4-dichlorophenylacetate (51.0 g) in m-xylene (30 mL) was added at 0° C., and the mixture was stirred at room temperature for 14 hr. To the reaction mixture was added 37% aqueous formalin solution (140 mL) at room temperature, and the mixture was stirred at room temperature for 1 hr. Furthermore, potassium carbonate (115 g) was added at room temperature, and the mixture was stirred at room temperature for 1 hr. The insoluble material was filtered off, and the filtrate was partitioned between ethyl acetate (500 mL) and water (500 mL). The organic layer was separated, washed with brine and dried, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent; 5% ethyl acetate/hexane) to give crude ethyl 2-(3,4-dichlorophenyl)acrylate (38.1 g, 44%) as a colorless oil.
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
140 mL
Type
reactant
Reaction Step Four
Quantity
115 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
15.7 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](OCC)(=O)C(OCC)=O.[Cl:13][C:14]1[CH:15]=[C:16]([CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH:17]=[CH:18][C:19]=1[Cl:20].C=O.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=C(C)C=1.C(O)C>[Cl:13][C:14]1[CH:15]=[C:16]([C:21](=[CH2:3])[C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH:17]=[CH:18][C:19]=1[Cl:20] |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
6.56 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Three
Name
Quantity
51 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C
Step Four
Name
Quantity
140 mL
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
115 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C
Step Seven
Name
Quantity
15.7 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between ethyl acetate (500 mL) and water (500 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (solvent; 5% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(C(=O)OCC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 38.1 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.